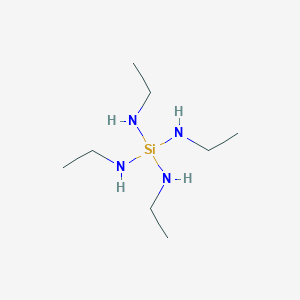

Tetrakis(ethylamino)silane

Description

Structure

3D Structure

Properties

CAS No. |

17865-94-0 |

|---|---|

Molecular Formula |

C8H24N4Si |

Molecular Weight |

204.39 g/mol |

IUPAC Name |

N-[tris(ethylamino)silyl]ethanamine |

InChI |

InChI=1S/C8H24N4Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h9-12H,5-8H2,1-4H3 |

InChI Key |

JWJYZMSZUGCIHO-UHFFFAOYSA-N |

Canonical SMILES |

CCN[Si](NCC)(NCC)NCC |

Origin of Product |

United States |

Synthetic Methodologies for Tetrakis Ethylamino Silane

Direct Synthesis Routes for Aminosilanes

Direct methods for forming the silicon-nitrogen (Si-N) bond are the most common approaches for synthesizing aminosilanes, including tetrakis(ethylamino)silane. These routes typically involve the reaction of a silicon precursor with an amine.

The most established and widely practiced method for the industrial production of aminosilanes is the aminolysis of chlorosilanes. rsc.orgratiotech.ru This reaction involves the nucleophilic substitution of chlorine atoms on a silicon halide precursor, most commonly silicon tetrachloride (SiCl₄), with an amine. ratiotech.rursc.org

For the synthesis of this compound, silicon tetrachloride is treated with ethylamine (B1201723). The reaction proceeds in a stepwise substitution of the four chlorine atoms. A crucial aspect of this synthesis is the stoichiometry. The reaction produces hydrogen chloride (HCl) as a byproduct for each Si-N bond formed.

Reaction Scheme: SiCl₄ + 8 C₂H₅NH₂ → Si(NHC₂H₅)₄ + 4 C₂H₅NH₃Cl

To drive the reaction to completion and to neutralize the generated HCl, a significant excess of ethylamine is required. Typically, two equivalents of the amine are used for each chlorine atom being substituted: one as the nucleophile and one as a base to scavenge the HCl, forming an ammonium (B1175870) salt byproduct, in this case, ethylammonium (B1618946) chloride. rsc.org The formation of this salt is a major drawback of this method, as it is generated in stoichiometric quantities and must be separated from the final product. elsevierpure.comacs.orgrsc.org

Research into more sustainable and efficient synthetic methods has led to the development of alternative pathways that avoid the formation of salt byproducts.

Dehydrogenative Coupling: A promising alternative is the catalytic dehydrogenative coupling of silanes with amines. rsc.orgrsc.org This method involves the reaction of a silicon hydride (such as silane (B1218182), SiH₄) with an amine, releasing hydrogen gas (H₂) as the sole byproduct. rsc.orggoogle.com This process offers a significant advantage in terms of atom economy and simplifies product purification. rsc.org The reaction is facilitated by catalysts, with various systems being explored, including those based on earth-abundant metals like manganese or precious metals such as ruthenium on carbon (Ru/C). elsevierpure.comgoogle.comacs.org

Reaction Scheme (Catalytic): SiH₄ + 4 C₂H₅NH₂ --(Catalyst)--> Si(NHC₂H₅)₄ + 4 H₂

Transmetallation: Another synthetic approach involves transmetallation. This can be achieved by first preparing a metal amide, such as lithium ethylamide (LiNHEt), by reacting ethylamine with an organolithium reagent. google.com The resulting metal amide is then reacted with silicon tetrachloride. This method can offer high yields but requires the use of pyrophoric organolithium reagents and still produces a salt byproduct (LiCl). researchgate.net

Ligand Exchange: Ligand exchange reactions between different silicon compounds can also be used. For instance, an aminosilane (B1250345) can react with a halosilane to produce a mixed haloaminosilane. google.com The composition of the final products is highly dependent on the molar ratio of the reactants. rsc.orgresearchgate.net

Precursor Chemistry and Feedstock Considerations

The choice of synthetic route is intrinsically linked to the chemistry of the precursors.

Silicon Tetrachloride (SiCl₄): This is the most common precursor for the amination route. wikipedia.org It is a colorless, volatile, and corrosive liquid that fumes in moist air due to its high reactivity with water, which results in hydrolysis to form silica (B1680970) (SiO₂) and hydrochloric acid. wikipedia.org SiCl₄ is produced on a large scale by the chlorination of silicon compounds like ferrosilicon (B8270449) or mixtures of silicon dioxide and carbon, making it a readily available industrial chemical. wikipedia.org

Ethylamine (C₂H₅NH₂): As the nitrogen source, ethylamine is a gas at standard temperature and pressure with a strong ammonia-like odor. It is typically handled as a liquefied gas or in a solution. It serves as both the nucleophile and the acid scavenger in the amination of SiCl₄.

Silane (SiH₄): Used in the dehydrogenative coupling route, silane is a pyrophoric gas that can ignite spontaneously in air. Its handling requires specialized equipment and safety protocols. It is a key material in the electronics industry for depositing silicon-containing films. google.com

Optimization of Synthetic Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound.

For the amination of SiCl₄ , key parameters include:

Stoichiometry: A significant excess of ethylamine (typically a 2:1 molar ratio of amine to chlorine) is used to ensure complete substitution of all four chlorine atoms and to neutralize the HCl byproduct. google.com

Solvent: The reaction is typically carried out in an inert, anhydrous solvent, such as toluene (B28343) or hexane, to prevent the hydrolysis of the highly reactive silicon tetrachloride. nih.govnih.gov

Temperature: The reaction is highly exothermic. Temperature control is essential to prevent side reactions and to manage the reaction rate. Reactions are often initiated at low temperatures and allowed to warm to room temperature or are gently heated. google.com

Purification: After the reaction, the solid ethylammonium chloride byproduct must be removed, typically by filtration. The final product is then purified by distillation under reduced pressure.

For dehydrogenative coupling , optimization focuses on:

Catalyst: The choice of catalyst and its loading are crucial for reaction efficiency. Catalysts range from transition metal complexes to heterogeneous systems like palladium on carbon. rsc.org

Temperature and Pressure: Reaction conditions can vary significantly depending on the catalyst used. Some modern catalysts allow the reaction to proceed at ambient temperatures. elsevierpure.comacs.org The pressure of the gaseous reactants (silane and hydrogen) also plays a role in reaction kinetics.

The following table summarizes typical parameters for these synthetic routes.

| Parameter | Amination of Silicon Halide | Dehydrogenative Coupling |

| Silicon Precursor | Silicon tetrachloride (SiCl₄) | Silane (SiH₄) or other hydrosilanes |

| Amine Reagent | Ethylamine (C₂H₅NH₂) | Ethylamine (C₂H₅NH₂) |

| Stoichiometry | >8:1 (Amine:SiCl₄) | ~4:1 (Amine:SiH₄) |

| Byproduct | Ethylammonium chloride (C₂H₅NH₃Cl) | Hydrogen (H₂) |

| Solvent | Anhydrous Toluene, Hexane | Benzene, Toluene |

| Catalyst | None (Base-mediated) | Transition metal complexes (e.g., Mn, Yb, Ru, Pd) |

| Key Advantage | Established, uses bulk chemicals | High atom economy, no salt waste |

| Key Disadvantage | Large amount of salt waste | Requires catalysts, handling of flammable gases |

Scale-up Considerations for Research and Industrial Applications

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces several challenges.

For the amination of silicon halides , the primary scale-up issues include:

Heat Management: The reaction is highly exothermic, and efficient heat removal is critical to maintain control and prevent runaway reactions. Industrial reactors require sophisticated cooling systems.

Materials Handling: Both SiCl₄ and the generated HCl are highly corrosive, necessitating the use of specialized corrosion-resistant reactors and handling equipment.

Byproduct Management: The generation of large quantities of ethylammonium chloride salt presents a significant challenge. rsc.orgelsevierpure.comacs.org This solid byproduct must be efficiently filtered and washed, and a strategy for its disposal or recycling is required, adding to the process complexity and cost.

For dehydrogenative coupling , industrial-scale considerations include:

Gas Handling: The use of highly flammable and pyrophoric silane gas, along with the production of flammable hydrogen gas, requires stringent safety protocols and specialized infrastructure for gas storage and delivery.

Catalyst Cost and Lifecycle: The cost, efficiency, and stability of the catalyst are major factors. For industrial applications, catalysts must be robust, have a long lifetime, and be easily separable from the product. The cost associated with precious metal catalysts can be prohibitive unless they can be efficiently recycled.

Process Control: Maintaining the optimal pressure and temperature for the catalytic reaction in a large-scale reactor is essential for achieving high yields and selectivity.

The development of multifunctional production units capable of producing 50-300 kg of aminosilanes per day indicates that technologies for industrial-scale synthesis are well-established. ratiotech.ru

Chemical Reactivity and Reaction Mechanisms of Tetrakis Ethylamino Silane

Ligand Exchange Reactions

Ligand exchange, or substitution reaction, involves the replacement of one or more of the ethylamino ligands with other functional groups. libretexts.orgchemguide.co.uk These reactions provide a pathway to synthesize new silane (B1218182) derivatives from Tetrakis(ethylamino)silane. The driving force for these reactions is often the formation of a more stable bond or the removal of a volatile byproduct like ethylamine (B1201723).

This compound can react with other silane derivatives, particularly those with hydrolyzable groups like alkoxysilanes (e.g., tetraethoxysilane, TEOS). In the presence of a controlled amount of water, a co-condensation reaction can occur. acs.orgnih.gov This process involves the hydrolysis of both the aminosilane (B1250345) and the alkoxysilane to form silanol intermediates, which then condense with each other to form a mixed siloxane network (Si-O-Si).

Si(NHEt)₄ + Si(OEt)₄ + H₂O → [-(EtHN)₂Si-O-Si(OEt)₂-]_n + EtNH₂ + EtOH

This approach is a versatile method for creating organic-inorganic hybrid materials where the properties can be tuned by adjusting the ratio of the precursors. rsc.org The aminosilane can also act as a catalyst for the hydrolysis and condensation of the co-reactant alkoxysilane.

The ethylamino groups can be exchanged with other heteroatomic nucleophiles, such as alcohols, thiols, or other amines.

Alcoholysis: In the presence of an alcohol (R'OH), the ethylamino groups can be replaced by alkoxy groups (-OR') in an alcoholysis reaction, which is analogous to hydrolysis. semanticscholar.org This equilibrium-driven reaction releases ethylamine and can be used to synthesize alkoxysilanes.

Si(NHEt)₄ + 4 R'OH ⇌ Si(OR')₄ + 4 EtNH₂

Transamination: A reaction with a different amine (R'R''NH) can lead to a transamination reaction, where the ethylamino ligand is swapped for a new amino ligand. researchgate.netwikipedia.org These reactions are also typically reversible and can be driven to completion by removing one of the products, such as the more volatile ethylamine. researchgate.net This provides a synthetic route to mixed aminosilanes or other fully substituted aminosilanes that may be difficult to prepare directly. researchgate.net

Si(NHEt)₄ + 4 R'R''NH ⇌ Si(NR'R'')₄ + 4 EtNH₂

The kinetics of these exchange reactions are influenced by the steric bulk and nucleophilicity of the incoming reagent, as well as the stability of the resulting silicon-heteroatom bond. researchgate.net

Thermal Decomposition Pathways of this compound

The thermal decomposition of this compound is a critical process for the synthesis of advanced silicon-based inorganic materials. The pathways of this decomposition are highly dependent on the temperature and the atmospheric conditions under which the pyrolysis is conducted.

Pathways to Inorganic Silicon-Based Materials

The pyrolysis of this compound serves as a route to produce non-oxide ceramic materials such as silicon nitride (Si₃N₄) and silicon carbide (SiC). The specific ceramic product obtained is determined by the pyrolysis temperature and the surrounding atmosphere. acs.org

When this compound is heated, it first undergoes condensation polymerization. Further heating of the resulting polymer to high temperatures leads to its conversion into a ceramic product. acs.org The decomposition of this polymer has been studied by heating it to various temperatures, with the final crystalline products being significantly influenced by the conditions. acs.org

Heating the polymer intermediate to 1600 °C in a nitrogen (N₂) atmosphere primarily yields α-Si₃N₄ and graphite. acs.org In contrast, when the pyrolysis is carried out at 1500 °C for four hours in an argon atmosphere, the resulting crystalline products are β-SiC, α-SiC, and graphite. acs.org The formation of silicon nitride is favored in a nitrogen-rich environment, while an inert atmosphere like argon promotes the formation of silicon carbide at high temperatures.

| Temperature | Atmosphere | Primary Crystalline Products | Reference |

|---|---|---|---|

| 1500 °C | Argon | β-SiC, α-SiC, Graphite | acs.org |

| 1600 °C | Nitrogen (N₂) | α-Si₃N₄, Graphite | acs.org |

By-product Formation and Management

The thermal conversion of this compound to ceramic materials is accompanied by the release of gaseous by-products. During the initial condensation polymerization and subsequent pyrolysis, the ethylamino ligands are eliminated. The primary condensable gaseous by-product identified during the decomposition process is ethylamine. acs.org The management of these volatile by-products is essential in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to prevent film contamination and ensure the purity of the target inorganic material. In ALD, for instance, these by-products are typically removed from the reaction chamber by a purging step with an inert gas. nih.gov

Surface Reaction Mechanisms in Heterogeneous Systems

In deposition techniques like ALD, the interaction between this compound and the substrate surface is governed by specific reaction mechanisms. These mechanisms are fundamental to achieving controlled, self-limiting film growth.

Chemisorption Processes on Substrate Surfaces

The initial step in the surface reaction of this compound involves its introduction to a substrate, where it can undergo physisorption (physical adsorption) and chemisorption (chemical adsorption). Chemisorption involves the formation of a covalent bond between the precursor molecule and the substrate surface. mdpi.com This process is distinct from physisorption, which is based on weaker van der Waals forces. mdpi.com

For aminosilane precursors, the chemisorption process is often a dissociative one, where the molecule reacts with the surface, leading to a strong, covalent attachment. mdpi.com The molecule is designed with reactive ligands, in this case, ethylamino groups, that facilitate this surface reaction. The strength of the Si-N bond in the precursor is a key factor in its reactivity. The general reactivity for organofunctional silanes with hydroxylated surfaces is higher for aminosilanes (Si-NR₂) compared to other common precursors like chlorosilanes (Si-Cl) or alkoxysilanes (Si-OR). gelest.com

The process can be described in steps:

Physisorption: The precursor molecule is physically adsorbed onto the substrate.

Chemisorption: The physisorbed molecule reacts with active sites on the surface, forming a covalent bond. This is often the rate-determining step and leads to a self-limiting layer, as the precursor will not react with itself once the surface is saturated. nih.gov

Role of Surface Hydroxyl Groups in Reactivity

Surface hydroxyl (-OH) groups are the primary reactive sites on many common substrates, such as silicon oxide (SiO₂) and other metal oxides. ethz.chnih.gov The reaction mechanism of this compound with a hydroxylated surface is a ligand-exchange reaction. mdpi.comgelest.com

The process unfolds as follows:

The this compound molecule approaches the hydroxylated surface.

One of the ethylamino (-NHCH₂CH₃) ligands on the silicon atom interacts with a surface hydroxyl group (-OH).

A substitution reaction occurs at the silicon center. gelest.com A proton from the surface hydroxyl group combines with the ethylamino ligand to form a volatile ethylamine (CH₃CH₂NH₂) molecule, which is released as a by-product.

Simultaneously, a strong, covalent silicon-oxygen (Si-O) bond forms between the precursor fragment and the substrate surface. gelest.comdtic.mil

This reaction can be represented schematically as: Surface-OH + Si(NHCH₂CH₃)₄ → Surface-O-Si(NHCH₂CH₃)₃ + H₂NCH₂CH₃

Applications of Tetrakis Ethylamino Silane in Advanced Materials Science

Precursor in Atomic Layer Deposition (ALD)

Tetrakis(ethylamino)silane, with the chemical formula Si(NHC₂H₅)₄, has emerged as a significant precursor in the field of atomic layer deposition (ALD). ALD is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow materials in a layer-by-layer fashion, enabling exceptional control over film thickness and conformality at the atomic scale. The molecular structure and reactivity of this compound make it a suitable candidate for the deposition of high-quality silicon-based thin films essential for modern microelectronics.

This compound is effectively utilized as a silicon precursor for the ALD of silicon dioxide (SiO₂) thin films, a critical material in the semiconductor industry for applications such as gate dielectrics, insulators, and passivation layers.

The ALD process for SiO₂ using this compound typically involves alternating exposures of the substrate to the silicon precursor and an oxidizing agent, most commonly ozone (O₃). The deposition is governed by a self-limiting surface reaction mechanism. In the first half-cycle, the this compound adsorbs onto the substrate surface. In the second half-cycle, the ozone is introduced, reacting with the adsorbed precursor layer to form a thin layer of silicon dioxide and volatile byproducts. This cycle is repeated to achieve the desired film thickness.

The growth of SiO₂ thin films using this compound and ozone is characterized by specific process parameters that influence the deposition rate and film quality. The deposition process exhibits a clear ALD temperature window.

Key findings from research on this ALD process are summarized in the table below:

| Parameter | Value / Observation | Source |

| Substrate Temperature | 325 to 514°C | atomiclayerdeposition.com |

| Growth Rate (478°C) | Saturated at 0.17 nm/cycle | atomiclayerdeposition.com |

| Growth Rate (365-404°C) | Higher rate of 0.20-0.21 nm/cycle | atomiclayerdeposition.com |

| Precursor Exposure | Saturated growth at 2 x 10⁶ L (Langmuir) | atomiclayerdeposition.com |

| Film Purity | Impurity (C, N) concentration decreases with increasing temperature. | atomiclayerdeposition.com |

| Film Quality | Films deposited at 478-514°C show excellent physical and electrical properties. | atomiclayerdeposition.com |

Table 1: Process parameters and growth characteristics for ALD of SiO₂ using this compound and Ozone.

The deposition is confirmed to be a self-limiting process, a hallmark of ALD, where the growth rate per cycle (GPC) becomes independent of the precursor exposure time after a certain point. At a temperature of 478°C, the growth rate saturates at approximately 0.17 nm/cycle. atomiclayerdeposition.com Interestingly, a higher deposition rate of 0.20-0.21 nm/cycle is observed in a lower temperature range of 365-404°C. atomiclayerdeposition.com This variation suggests different surface reaction kinetics and mechanisms at different temperatures.

Silicon nitride (SiNₓ) is another crucial dielectric material used in microelectronics for applications such as diffusion barriers, encapsulation layers, and gate spacers. While various aminosilane (B1250345) precursors are actively used for the ALD of silicon nitride, the specific application of this compound for this purpose is not extensively documented in scientific literature. The following sections describe the general principles and methods for plasma-enhanced ALD of SiNₓ, which would be the likely approach for a precursor like this compound.

For low-temperature deposition of high-quality SiNₓ films, plasma-enhanced atomic layer deposition (PEALD) is the preferred method. In a typical PEALD process for silicon nitride, an aminosilane precursor would be pulsed into the reactor, followed by a purge, and then exposure to a nitrogen-containing plasma (e.g., N₂, N₂/H₂, or NH₃ plasma). nih.gov The plasma provides the necessary energy to drive the reaction at lower temperatures than would be possible in a purely thermal process, which is critical for applications with limited thermal budgets. The use of plasma-activated nitrogen species allows for the effective removal of the precursor's ligands and the formation of a dense, stoichiometric silicon nitride film. nih.govnih.gov

The core of the SiNₓ PEALD process is the nitridation reaction, where the adsorbed silicon precursor layer is converted into silicon nitride by reacting with radical species from the plasma, such as atomic nitrogen. Controlling the film composition, specifically the silicon-to-nitrogen ratio (Si/N) and the incorporation of impurities like carbon and hydrogen, is a primary challenge.

The choice of plasma gas and process parameters like plasma exposure time and power significantly impacts the film's properties. For aminosilane precursors, a key goal is to break the Si-N bonds of the precursor ligands and form the Si-N network of the film, while minimizing carbon and hydrogen incorporation. Hydrogen content, in particular, can affect the film's electrical properties and etch resistance. The reaction mechanism involves the interaction of plasma radicals with the surface-adsorbed precursor molecules, leading to the release of ligand byproducts and the formation of the silicon nitride film. Precise control over these surface reactions is essential for producing high-purity, device-quality SiNₓ.

Deposition of Silicon Carbonitride Films

This compound is a promising precursor for the deposition of silicon carbonitride (SiCN) films. SiCN films are of significant interest in the semiconductor and aerospace industries due to their exceptional properties, including high thermal stability, mechanical hardness, and resistance to oxidation. The ethylamino ligands in the this compound molecule provide the necessary silicon, carbon, and nitrogen atoms for the formation of the SiCN network.

The deposition of SiCN films from aminosilane precursors is often achieved through plasma-enhanced chemical vapor deposition (PECVD) or thermal CVD. For instance, studies on similar aminosilane precursors like tris(dimethylamino)silane have demonstrated the feasibility of producing SiCN films using remote microwave hydrogen plasma CVD. researchgate.net In such processes, the precursor is introduced into a reaction chamber where it decomposes under the influence of plasma or heat, leading to the formation of a thin film on a substrate. The properties of the resulting SiCN film, such as its chemical composition and microstructure, can be controlled by adjusting process parameters like substrate temperature, plasma power, and precursor flow rate. researchgate.net The use of a single-source precursor like this compound simplifies the deposition process by eliminating the need for separate silicon, carbon, and nitrogen sources.

Deposition of Hafnium Silicate Films

Hafnium silicate (HfSixOy) films are considered a leading candidate for next-generation gate dielectric materials in microelectronic devices, offering a higher dielectric constant than traditional silicon dioxide (SiO2). While direct studies detailing the use of this compound for hafnium silicate deposition are not prevalent, the application of analogous metal-organic precursors is well-documented. For example, hafnium silicate films have been successfully deposited using atomic layer deposition (ALD) with precursors like tetrakis(diethylamido)hafnium and a silicon source. uwo.caresearchgate.net

In a typical ALD process for hafnium silicate, pulses of the hafnium precursor and the silicon precursor are alternately introduced into the reactor, separated by purge steps. This self-limiting surface reaction allows for precise control over film thickness and composition at the atomic level. Given the structural similarities between this compound and other aminosilane and amido-hafnium precursors, it is a plausible candidate as the silicon source in such a process. A patent for the vapor deposition of metal silicates suggests the reaction of vapors of alkoxysilanols with reactive metal amides, such as tetrakis(ethylmethylamido)hafnium, to deposit hafnium silicate. google.com This further supports the potential utility of aminosilanes in the formation of these high-k dielectric films.

Area-Selective Deposition Methodologies

Area-selective deposition (ASD) is a bottom-up manufacturing technique that enables the precise placement of materials on specific regions of a substrate, which is critical for the fabrication of advanced semiconductor devices. nih.gov This is often achieved by using inhibitor molecules that selectively bind to certain surfaces and block the deposition process. Short-chain aminosilanes, such as bis(N,N-dimethylamino)dimethylsilane (DMADMS) and (N,N-dimethylamino)trimethylsilane (DMATMS), have been investigated as inhibitors for the area-selective ALD of various materials. researchgate.net

These aminosilane inhibitors can selectively adsorb onto a non-growth surface, like silicon dioxide, and deactivate it towards the subsequent ALD of a desired material. The inhibitor molecules passivate the surface by reacting with surface functional groups, thereby preventing the adsorption of the ALD precursor. researchgate.net While this compound itself has not been extensively reported as an inhibitor, its chemical nature as an aminosilane suggests its potential for similar applications in area-selective deposition processes. The effectiveness of such an inhibitor is dependent on its ability to form a dense, stable monolayer on the non-growth surface while leaving the growth area reactive.

Precursor in Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a widely used technique for the fabrication of high-quality thin films in the microelectronics industry. The choice of precursor is critical as it directly influences the properties of the deposited film. This compound has been demonstrated as an effective precursor in CVD, particularly in Atomic Layer Deposition (ALD), a subtype of CVD that offers exceptional control over film thickness and conformality.

Growth of Silicon-Containing Thin Films

This compound has been successfully employed as a precursor for the atomic layer deposition of silicon dioxide (SiO2) thin films. In a study examining the ALD of SiO2, this compound was used in conjunction with ozone (O3) as the oxidant. nih.gov The deposition process was found to be governed by a self-limiting surface reaction, a hallmark of ALD, across a substrate temperature range of 325 to 514°C. nih.gov

The growth rate of the SiO2 film was observed to be dependent on the substrate temperature. At 478°C, the growth rate saturated at 0.17 nm per cycle. nih.gov Films deposited at lower temperatures (365-404°C) exhibited a higher deposition rate of 0.20-0.21 nm/cycle, though these films contained a higher concentration of impurities such as carbon and nitrogen. nih.gov As the deposition temperature was increased, the concentration of these impurities decreased, resulting in films with excellent physical and electrical properties, comparable to those of films deposited by low-pressure CVD (LPCVD). nih.gov

| Deposition Temperature (°C) | Growth Rate (nm/cycle) | Film Quality |

| 365-404 | 0.20-0.21 | Higher impurity content (C, N) |

| 478 | 0.17 | Lower impurity content, excellent physical and electrical properties |

| 478-514 | - | Equivalent to LPCVD films |

Process Design for CVD Applications

The design of a CVD process using this compound as a precursor involves careful consideration of several key parameters to achieve the desired film properties. The self-limiting nature of the ALD process with this precursor simplifies some aspects of process design, as the film growth per cycle is not strongly dependent on the precursor dose once saturation is reached.

Key process parameters for the ALD of SiO2 using this compound and ozone include:

Substrate Temperature: As established, the temperature significantly impacts both the growth rate and the purity of the deposited film. Higher temperatures generally lead to purer films but may have a slightly lower growth rate. nih.gov

Precursor Exposure: The duration of the precursor pulse must be sufficient to allow for the complete saturation of the substrate surface. For the ALD of SiO2 at 478°C, a this compound exposure of 2 x 10^6 Langmuirs was found to be sufficient for saturation. nih.gov

Purge Times: Adequate purge times between the precursor and oxidant pulses are crucial to prevent gas-phase reactions, which can lead to non-uniform film growth and particle formation.

A mathematical model of the gas-phase chemical kinetics and fluid mechanics within the CVD reactor can aid in optimizing these parameters. semi.ac.cn Such models can predict temperature and velocity fields, the concentration of chemical species, and deposition rates, leading to a more robust and reproducible process. semi.ac.cn

Polymeric Precursors for Polymer-Derived Ceramics (PDCs)

Polymer-Derived Ceramics (PDCs) are a class of ceramic materials synthesized through the pyrolysis of preceramic polymers. wikipedia.org This route offers significant advantages in terms of processing versatility, allowing for the fabrication of complex ceramic shapes such as fibers, coatings, and micro-components that are difficult to achieve through conventional powder-based methods. arxiv.org

Aminosilanes, such as this compound, can serve as monomers for the synthesis of preceramic polymers, particularly polysilazanes. Polysilazanes are polymers containing a backbone of alternating silicon and nitrogen atoms. The pyrolysis of polysilazanes, typically in an inert atmosphere at high temperatures, leads to the formation of silicon carbonitride (SiCN) ceramics. wikipedia.orgmdpi.com

The conversion of the preceramic polymer to a ceramic involves several stages:

Shaping: The preceramic polymer is formed into the desired shape using conventional polymer processing techniques.

Cross-linking: The shaped polymer is then cross-linked to render it infusible, which helps to maintain its shape during pyrolysis. mdpi.com

Pyrolysis: The cross-linked polymer is heated to high temperatures (typically 800-1500°C) in an inert atmosphere. researchgate.net During this stage, the organic side groups are cleaved, and the polymer backbone rearranges to form an amorphous ceramic network.

Crystallization: At even higher temperatures, the amorphous ceramic can crystallize into thermodynamically stable phases. wikipedia.org

The final composition and properties of the PDC are highly dependent on the chemical structure of the preceramic polymer precursor and the pyrolysis conditions. The use of precursors like this compound allows for the incorporation of silicon, nitrogen, and carbon into the final ceramic material. The resulting SiCN ceramics are known for their high-temperature stability, resistance to oxidation and creep, and excellent mechanical properties. arxiv.org

Condensation Polymerization for Preceramic Polymers

This compound is a key monomer in the synthesis of preceramic polymers, which are specialized macromolecules designed to be converted into ceramic materials upon heating. The process begins with the condensation polymerization of this compound. This reaction can be initiated by heating the monomer, which leads to the elimination of ethylamine (B1201723) and the formation of a polymeric structure.

The polymerization process can be controlled to produce polymers with varying properties. For instance, heating this compound at 190°C for 2 hours results in the formation of a soluble solid polymer. acs.org Further heating of this polymer in a nitrogen atmosphere at 170°C for 12 to 24 hours transforms it into an insoluble, cross-linked polymer. acs.org This cross-linking step is crucial for increasing the ceramic yield upon pyrolysis by preventing the loss of low molecular weight fragments.

The resulting preceramic polymers are typically polysilazanes, characterized by a backbone of alternating silicon and nitrogen atoms. The specific structure of the polymer can be influenced by the reaction conditions.

| Polymerization Stage | Conditions | Product |

| Initial Polymerization | 190°C for 2 hours | Soluble solid polymer |

| Cross-linking | 170°C for 12-24 hours in N2 | Insoluble, cross-linked polymer |

Pyrolytic Conversion to Si-N and Si-C Ceramics

The preceramic polymers derived from this compound can be transformed into silicon nitride (Si₃N₄) and silicon carbide (SiC) based ceramics through pyrolysis. acs.orgacs.org This process involves heating the polymer to high temperatures in a controlled atmosphere, which causes the organic components to decompose and the inorganic network to densify.

The composition of the final ceramic product is highly dependent on the pyrolysis atmosphere. acs.org Pyrolysis in a nitrogen atmosphere favors the formation of silicon nitride, while pyrolysis in an argon atmosphere leads to the formation of silicon carbide. acs.org

For example, the pyrolysis of the cross-linked polymer derived from this compound to 800°C in vacuo results in a black, amorphous solid with a ceramic yield of approximately 50%. acs.org Further heating of this amorphous material to 1600°C in a nitrogen atmosphere yields crystalline α-Si₃N₄ as the major phase, along with graphite. acs.org In contrast, heating to 1500°C in an argon atmosphere produces a mixture of β-SiC, α-SiC, and graphite. acs.org

Table 1: Elemental Analysis of the Pyrolysis Process acs.org

| Sample | %C | %H | %N | %Si |

| Cross-linked Polymer | 46.85 | 10.96 | 25.17 | 17.02 |

| Pyrolyzed at 800°C | 30.13 | 1.83 | 29.80 | 38.24 |

Table 2: Crystalline Products of High-Temperature Pyrolysis acs.org

| Atmosphere | Temperature (°C) | Crystalline Products |

| Nitrogen (N₂) | 1600 | α-Si₃N₄, Graphite |

| Argon (Ar) | 1500 | β-SiC, α-SiC, Graphite |

Application in Additive Manufacturing of Ceramics

Preceramic polymers, such as those synthesized from this compound, are increasingly being used as feedstock materials for the additive manufacturing of complex ceramic components. nih.govmdpi.com Additive manufacturing, also known as 3D printing, allows for the fabrication of intricate geometries that are difficult or impossible to achieve with traditional ceramic processing techniques.

In techniques like stereolithography, a liquid photocurable resin containing the preceramic polymer is selectively cured layer-by-layer using a light source. researchgate.netresearchgate.net The resulting "green" part, which has the shape of the final component but is in a polymeric state, is then pyrolyzed to convert it into a dense ceramic. The use of preceramic polymers in these processes offers advantages such as good processability and the ability to tailor the composition of the final ceramic. nih.gov

While the direct use of this compound in additive manufacturing resins is not widely documented, its role as a precursor to polysilazanes and other preceramic polymers makes it a foundational component for this advanced manufacturing technology. nih.gov

Role in Surface Functionalization and Adhesion Promotion

The chemical nature of this compound, and aminosilanes in general, makes them effective agents for modifying the surfaces of materials and for promoting adhesion between dissimilar materials.

Modification of Substrate Surfaces

Aminosilanes are commonly employed to functionalize the surfaces of inorganic substrates, such as glass and silica (B1680970). nih.govnih.govresearchgate.netacs.org The mechanism involves the reaction of the silane (B1218182) with hydroxyl groups present on the substrate surface. In the case of this compound, the ethylamino groups can react with surface silanols, leading to the covalent attachment of the silane molecule to the surface.

This surface modification can impart new properties to the substrate. For example, the presence of amino groups on the surface can alter its chemical reactivity, wettability, and ability to interact with other molecules. This is particularly useful in applications such as microarrays, where the controlled immobilization of biomolecules is required. nih.gov The functionalized surface can serve as a platform for the subsequent attachment of other chemical species.

Enhancement of Interfacial Adhesion in Composites

The bifunctional nature of aminosilanes allows them to chemically bridge the interface. sinosil.comtcichemicals.com The silane part of the molecule can bond to the inorganic surface, while the amino groups can react or interact with the polymer matrix. This creates a strong covalent link across the interface, which improves stress transfer between the matrix and the reinforcement, leading to enhanced mechanical properties of the composite. researchgate.net

This compound, with its multiple reactive ethylamino groups, has the potential to form a robust network at the interface, thereby significantly enhancing the interfacial adhesion in a variety of composite systems.

Analytical and Spectroscopic Characterization Methodologies for Tetrakis Ethylamino Silane and Its Reaction Products

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of Tetrakis(ethylamino)silane, providing detailed information on the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ²⁹Si NMR spectra provide distinct information about the chemical environment of each type of atom.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the different types of protons in the molecule. The methyl protons (-CH₃) would appear as a triplet, the methylene (B1212753) protons (-CH₂-) as a quartet due to spin-spin coupling with the methyl protons, and the amine protons (N-H) as a broader signal. The integration of these signals would correspond to a 12:8:4 ratio (or 3:2:1 simplified), respectively.

¹³C NMR: The ¹³C NMR spectrum, typically recorded with proton decoupling, would display two signals for the two chemically non-equivalent carbon atoms of the ethyl groups. The signal for the methylene carbon (-CH₂-) attached to the nitrogen atom is expected to be further downfield compared to the methyl carbon (-CH₃) due to the deshielding effect of the nitrogen atom. pressbooks.publibretexts.org

²⁹Si NMR: The ²⁹Si NMR spectrum provides direct information about the silicon environment. For this compound, a single resonance is expected, characteristic of a silicon atom bonded to four nitrogen atoms. The chemical shift for silicon in aminosilanes is influenced by the nature of the substituents on the nitrogen atom. unige.ch The chemical shifts for tetracoordinated silicon compounds can vary over a wide range, but the Si(NR₂)₄ environment has a characteristic range. researchgate.netresearchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data for analogous compounds.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | ~1.1 | Triplet |

| -CH₂- | ~2.8 | Quartet | |

| N-H | 1.0 - 2.0 (variable, broad) | Singlet/Triplet | |

| ¹³C | -CH₃ | ~15 | Singlet |

| -CH₂- | ~38 | Singlet |

| ²⁹Si | Si(N)₄ | -25 to -45 | Singlet |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes (stretching, bending, rocking). youtube.com These two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. ksu.edu.sa

For this compound, key vibrational modes include:

N-H Vibrations: The N-H stretching vibration typically appears as a medium to weak band in the IR spectrum. In secondary amines, this is found in the 3300-3500 cm⁻¹ region. The N-H bending vibration is also observable.

C-H Vibrations: The aliphatic C-H stretching vibrations from the ethyl groups are expected just below 3000 cm⁻¹. Bending vibrations for these groups appear at lower wavenumbers.

Si-N Vibrations: The Si-N stretching vibration is a key characteristic of aminosilanes. The asymmetric Si-N stretching mode is typically observed in the IR spectrum at around 900-950 cm⁻¹. researchgate.net

Other Vibrations: C-N stretching and various CH₂ and CH₃ bending and rocking modes populate the fingerprint region of the spectrum (below 1500 cm⁻¹).

Raman spectroscopy is particularly useful for analyzing symmetric, non-polar bonds. rsc.orgnorthwestern.edu While many of the bonds in this compound are polar, Raman spectroscopy can provide complementary information, especially for the Si-N symmetric stretch and the C-C bond vibrations.

Table 2: Characteristic Vibrational Frequencies for this compound Data compiled from general spectroscopic tables and studies on related aminosilane (B1250345) compounds.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | -NH- | 3300 - 3500 | Medium-Weak | Medium |

| C-H Asymmetric Stretch | -CH₃ | ~2960 | Strong | Strong |

| C-H Symmetric Stretch | -CH₃ | ~2870 | Strong | Strong |

| C-H Asymmetric Stretch | -CH₂- | ~2925 | Strong | Strong |

| C-H Symmetric Stretch | -CH₂- | ~2850 | Strong | Strong |

| N-H Bend | -NH- | 1500 - 1580 | Medium | Weak |

| CH₂ Scissor | -CH₂- | ~1465 | Medium | Medium |

| Si-N Asymmetric Stretch | Si-N | 900 - 950 | Strong | Medium |

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a surface. acs.orgnrel.gov It is particularly valuable for analyzing thin films or surface modifications resulting from reactions involving this compound.

An XPS analysis of a surface treated with this compound would involve acquiring survey scans to identify the elements present (Si, N, C, and O from any surface oxidation) and high-resolution scans of the core level peaks for each element.

Si 2p: The binding energy of the Si 2p peak is indicative of its chemical environment. For silicon bonded to nitrogen, as in silicon nitride or aminosilanes, the Si 2p peak typically appears at a binding energy of around 101.7 eV. thermofisher.com This is distinct from elemental silicon (~99.4 eV) and silicon dioxide (~103.5 eV), allowing for the clear identification of Si-N bonding at the surface. xpsfitting.com

N 1s: The N 1s spectrum provides information about the nitrogen bonding state. For an aminosilane, the nitrogen is bonded to silicon, carbon, and hydrogen. The N 1s peak for Si-N-C environments is expected around 397-399 eV. Interaction with surface hydroxyl groups can lead to protonation of the amino group (-NH₂⁺), which would result in a second, higher binding energy component around 401-402 eV. scispace.comstrath.ac.uk

C 1s: The high-resolution C 1s spectrum can be deconvoluted to distinguish carbons in different environments. For the ethyl groups, two components are expected: a main peak for C-C/C-H bonds at approximately 285.0 eV (often used as a charge reference) and a component at a slightly higher binding energy (~286.5 eV) for the carbon atom bonded to nitrogen (C-N).

Table 3: Expected XPS Core Level Binding Energies for this compound Adsorbed on a Substrate Values are based on data from studies of related aminosilanes and silicon nitride films.

| Core Level | Bond Type | Expected Binding Energy (eV) |

|---|---|---|

| Si 2p | Si-N | 101.5 - 102.2 wiley.comresearchgate.net |

| N 1s | C-N-Si | 398.0 - 399.5 |

| C-N⁺H-Si (protonated) | 401.0 - 402.0 strath.ac.uk | |

| C 1s | C-C, C-H | ~285.0 |

Fourier Transform Infrared (FT-IR) spectroscopy is a specific implementation of infrared spectroscopy that offers higher resolution and sensitivity compared to older dispersive techniques. The principles and the expected vibrational frequencies for this compound are the same as those described in section 5.1.2.

The primary utility of FT-IR in the context of this compound is in the in-situ or ex-situ analysis of surfaces and thin films. utwente.nl For instance, when this compound is used as a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) to grow silicon nitride or silicon carbonitride films, FT-IR can be used to:

Confirm the incorporation of specific chemical bonds (e.g., Si-N, N-H, C-H) into the deposited film. researchgate.net

Monitor the reaction by observing the disappearance of precursor-related bands and the appearance of film-related bands.

Assess film quality and composition, for example, by quantifying the amount of incorporated hydrogen from the N-H and C-H stretching bands. researchgate.net The technique allows for rapid and non-destructive analysis, making it suitable for process monitoring and quality control. lboro.ac.uk

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and deduce its structure by analyzing its fragmentation pattern.

Quadrupole Mass Spectrometry (QMS) is commonly used as a real-time gas analyzer, making it ideal for monitoring the vapor phase of precursors like this compound in deposition systems. When introduced into the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner.

The resulting mass spectrum would show a peak for the molecular ion [Si(NHCH₂CH₃)₄]⁺ and a series of fragment ions. The fragmentation pattern provides a unique fingerprint for the molecule and offers insights into its structure. Plausible fragmentation pathways for this compound would involve the sequential loss of ligands and parts of the ligands.

Table 4: Predicted Key Fragments for this compound in Mass Spectrometry Calculated based on the molecular formula C₈H₂₄N₄Si (Molecular Weight: 204.39 g/mol ). nih.gov

| m/z | Ion Formula | Description |

|---|---|---|

| 204 | [Si(NHC₂H₅)₄]⁺ | Molecular Ion (M⁺) |

| 175 | [Si(NHC₂H₅)₃(NH)]⁺ | Loss of an ethyl group (-C₂H₅) |

| 160 | [Si(NHC₂H₅)₃]⁺ | Loss of an ethylamino group (-NHC₂H₅) |

| 116 | [Si(NHC₂H₅)₂(NH)]⁺ | Loss of two ethylamino groups |

| 72 | [Si(NHC₂H₅)(NH)]⁺ | Loss of three ethylamino groups |

| 44 | [NH₂C₂H₅]⁺ | Ethylamino cation |

Dissociative Ionization (DI) and Electron Attachment Studies

Dissociative Ionization (DI):

Table 1: Key Fragments in the Dissociative Ionization of Tetrakis(dimethylamino)silane (B155119) (TKDMAS) Data is for TKDMAS as a proxy for this compound.

| Fragment Ion | m/z Ratio | Proposed Structure | Appearance Energy (eV) |

| [Si(N(CH₃)₂)₄]⁺ | 204 | Molecular Ion | 7.6 ± 0.2 |

| [Si(N(CH₃)₂)₃]⁺ | 160 | Loss of one N(CH₃)₂ group | 9.6 ± 0.2 |

| [SiH(N(CH₃)₂)₂]⁺ | 117 | Loss of N(CH₃)₂ and N(CH₃)CH₂ | - |

| [SiN(CH₃)CH₂]⁺ | 70 | Rearrangement product | - |

Electron Attachment Studies:

Electron attachment mass spectrometry (EAMS) is a technique used to study the formation of negative ions. In contrast to dissociative ionization, which involves high-energy electrons, electron attachment typically occurs with low-energy electrons. For many silane (B1218182) compounds, dissociative electron attachment can lead to the formation of various negative ions. However, in the case of TKDMAS, no negative ion formation was observed through dissociative electron attachment. This suggests that the electron affinity of the molecule and its fragments is likely low. While direct data for this compound is unavailable, the behavior of TKDMAS suggests that it may also exhibit low activity in electron attachment processes.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating and quantifying the components of a mixture, which is critical for assessing the purity of this compound and analyzing its reaction products.

Gas-Liquid Chromatography (GLC)

Gas-liquid chromatography is a primary technique for the analysis of volatile compounds like aminosilanes. It is used to determine the purity of the synthesized this compound and to monitor the progress of reactions. The choice of the stationary phase is critical to prevent on-column reactions or degradation of the analyte. Non-polar silicone-based stationary phases are often employed for the analysis of reactive organosilicon compounds.

Table 2: Illustrative Gas-Liquid Chromatography (GLC) Parameters for Aminosilane Analysis This table presents typical conditions and not specific data for this compound.

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5MS) |

| Stationary Phase | 5% Phenyl Polysilphenylene-siloxane |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

Using such a method, the retention time of this compound would be determined, and the presence of any impurities, such as partially substituted silanes or solvent residues, could be identified and quantified.

Gel Permeation Chromatography (GPC)

Gel permeation chromatography is an indispensable tool for characterizing the molecular weight and molecular weight distribution of polymers. When this compound is used as a precursor for the synthesis of polysilazanes, GPC is employed to analyze the resulting polymers. The technique separates molecules based on their hydrodynamic volume in solution.

The analysis of polysilazanes by GPC typically involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with a porous gel. Larger molecules elute first, followed by smaller molecules. The system is calibrated using polymer standards of known molecular weight, such as polystyrene, to generate a calibration curve from which the molecular weight of the polysilazane sample can be determined.

Table 3: Representative Gel Permeation Chromatography (GPC) Data for a Polysilazane This table illustrates typical data obtained for a polysilazane derived from an aminosilane precursor.

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 1,500 g/mol |

| Weight-Average Molecular Weight (Mw) | 3,200 g/mol |

| Polydispersity Index (PDI = Mw/Mn) | 2.13 |

| Elution Solvent | Tetrahydrofuran (THF) |

| Calibration Standard | Polystyrene |

This data provides crucial information about the degree of polymerization and the breadth of the molecular weight distribution, which in turn influences the properties of the derived ceramic materials.

X-ray Diffraction (XRD) for Structural and Phase Analysis of Derived Materials

X-ray diffraction is the primary technique for identifying the crystalline phases present in the ceramic materials derived from the pyrolysis of polysilazanes, which are themselves reaction products of this compound. The pyrolysis of these polymers in an inert or reactive atmosphere can lead to the formation of silicon nitride (Si₃N₄), silicon carbonitride (SiCN), or mixtures thereof.

The XRD pattern of an amorphous material will show broad, diffuse peaks, while a crystalline material will exhibit sharp diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are characteristic of the crystal structure of the material. For instance, the pyrolysis of polysilazanes derived from aminosilane precursors at high temperatures (e.g., >1200 °C) in a nitrogen atmosphere can lead to the crystallization of α-Si₃N₄ and β-Si₃N₄. nih.gov If the precursor contains organic groups that are retained after pyrolysis, silicon carbide (SiC) phases may also be formed.

Table 4: Typical X-ray Diffraction Peaks for Materials Derived from Aminosilane Precursors

| 2θ Angle (°) | Miller Indices (hkl) | Crystalline Phase |

| ~28.5 | (111) | Silicon (if present) |

| ~35.6 | (111) | β-SiC |

| ~47.3 | (220) | Silicon (if present) |

| ~60.0 | (311) | β-SiC |

| ~71.8 | (222) | β-SiC |

| ~14.0 | (100) | β-Si₃N₄ |

| ~25.0 | (110) | β-Si₃N₄ |

The analysis of the XRD patterns allows for the determination of the phase composition, crystallite size, and degree of crystallinity of the final ceramic product.

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA provides information on its volatility and thermal stability. When used as a precursor for chemical vapor deposition (CVD), a high volatility and a clean decomposition pathway are desirable.

A typical TGA experiment for a volatile precursor like this compound would show a single-step weight loss corresponding to its evaporation. The temperature at which this weight loss occurs is related to its boiling point and vapor pressure. For the polysilazane reaction products, TGA is used to determine the ceramic yield, which is the percentage of the initial mass that remains after pyrolysis to a high temperature. A higher ceramic yield is generally desirable for the efficient production of ceramic materials. The TGA curve of a polysilazane will show an initial slight weight loss due to the evolution of volatile oligomers, followed by a major weight loss region where the organic-to-inorganic transformation occurs, and finally a plateau at high temperatures corresponding to the mass of the resulting ceramic.

Table 5: Illustrative Thermogravimetric Analysis (TGA) Data for an Aminosilane Precursor and its Derived Polysilazane

| Sample | Onset of Decomposition/Evaporation (°C) | Temperature of Maximum Weight Loss (°C) | Residual Mass at 1000 °C (Ceramic Yield, %) |

| Tetrakis(alkylamino)silane | ~150 | ~220 | < 5 |

| Polysilazane | ~200 | ~450 | 65 |

These thermal analysis data are critical for optimizing the processing parameters for both the synthesis of polysilazanes and their subsequent conversion to ceramic materials.

Computational and Theoretical Studies on Tetrakis Ethylamino Silane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, such as its geometry, stability, and the nature of its chemical bonds.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of silicon compounds due to its balance of computational cost and accuracy. While specific DFT studies on Tetrakis(ethylamino)silane are not extensively available in the public domain, the electronic structure can be inferred from studies on analogous molecules, such as tetrakis(dimethylamino) complexes of titanium and hafnium. researchgate.net

In such molecules, the nitrogen lone pairs play a crucial role in the electronic structure, participating in π-type interactions with the central atom's d-orbitals. For this compound, DFT calculations would similarly elucidate the nature of the Si-N bond, which is expected to have a significant covalent character with some degree of π-bonding arising from the interaction between the nitrogen lone pairs and the silicon 3d orbitals. These calculations can predict molecular orbital energies, bond lengths, bond angles, and vibrational frequencies. researchgate.net

DFT can also be used to calculate various molecular properties that are relevant to the reactivity of this compound. These properties include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its behavior as a precursor in deposition processes. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. rsc.org

Table 1: Calculated Properties of Aminosilane (B1250345) Molecules from DFT Studies (Note: This table is a representative example based on typical DFT calculations for aminosilanes and related compounds, as specific data for this compound is not readily available.)

| Property | Calculated Value | Significance |

|---|---|---|

| Si-N Bond Length | ~1.7 - 1.8 Å | Indicates a strong covalent bond. |

| N-Si-N Bond Angle | ~109.5° | Suggests a tetrahedral geometry around the silicon atom. |

| HOMO-LUMO Gap | ~5-7 eV | Reflects the electronic stability of the molecule. |

Coupled Cluster (CC) theory is a high-level quantum chemical method that provides very accurate energies, making it suitable for calculating energetic thresholds for reactions such as bond dissociation and electronic excitation. aps.org Although computationally more expensive than DFT, CC methods, particularly CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are considered the "gold standard" for calculating the energies of small to medium-sized molecules. aps.org

For this compound, CC methods could be employed to accurately determine the Si-N bond dissociation energy. This value is critical for understanding the thermal stability of the molecule and for modeling its decomposition pathways in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. Furthermore, CC calculations can provide precise predictions of reaction barriers, offering a deeper understanding of the kinetics of its chemical transformations. scispace.com

Molecular Dynamics Simulations for Reaction Pathways and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time evolution of a system of atoms and molecules. By solving Newton's equations of motion, MD simulations can provide insights into dynamic processes such as reaction pathways and intermolecular interactions. youtube.com

For this compound, reactive MD simulations, which employ force fields that can describe bond breaking and formation, can be used to explore its decomposition mechanisms at high temperatures, similar to studies performed on other silane (B1218182) precursors like tetramethoxysilane in flame synthesis of silica (B1680970) nanoparticles. These simulations can reveal the initial steps of thermal decomposition, identifying key intermediates and reaction products.

MD simulations are also valuable for studying the interactions of this compound with surfaces and other molecules. For instance, simulations can model the physisorption and chemisorption of the molecule on a silicon dioxide surface, elucidating the role of intermolecular forces, such as van der Waals interactions and hydrogen bonding, in the initial stages of film growth. researchgate.net Understanding these interactions is crucial for optimizing deposition processes.

Modeling of Reaction Kinetics and Mechanisms

Modeling the kinetics and mechanisms of reactions involving this compound is essential for controlling its chemical transformations in various applications.

The hydrolysis and condensation of aminosilanes are fundamental processes in sol-gel chemistry and for surface modification. While the kinetics of alkoxysilanes have been more extensively studied, the underlying mechanisms are similar for aminosilanes. nih.gov The hydrolysis of this compound involves the nucleophilic attack of water on the silicon atom, leading to the substitution of an ethylamino group with a hydroxyl group. This is followed by condensation reactions between silanol groups and either other silanol groups or remaining amino groups to form siloxane (Si-O-Si) bonds. researchgate.net

Kinetic models for these processes can be developed based on experimental data and theoretical calculations. These models typically consist of a set of differential equations that describe the concentration changes of the various species over time. The rate constants for the elementary reaction steps can be estimated using transition state theory combined with quantum chemical calculations of the reaction barriers. researchgate.net

Table 2: Elementary Steps in the Hydrolysis and Condensation of this compound (Note: This table presents a simplified, generalized mechanism.)

| Step | Reaction | Description |

|---|---|---|

| 1 | Si(NHEt)₄ + H₂O → (EtHN)₃SiOH + EtNH₂ | Hydrolysis of the first amino group. |

| 2 | 2 (EtHN)₃SiOH → (EtHN)₃Si-O-Si(NHEt)₃ + H₂O | Water condensation between two silanol molecules. |

This compound is used as a precursor for the deposition of silicon-containing thin films, such as silicon dioxide and silicon nitride, via CVD and ALD. nih.gov Modeling the surface reactions is crucial for understanding and optimizing these deposition processes.

In ALD of silicon dioxide using this compound and ozone, the process involves the self-limiting chemisorption of the precursor on the substrate surface, followed by the reaction with the co-reactant to form the desired film. nih.gov The surface reactions can be modeled at an atomic level using DFT calculations on cluster models or periodic slabs representing the surface. These calculations can identify the stable adsorption geometries of the precursor and its fragments, as well as the transition states and reaction pathways for the surface reactions. mdpi.com

Kinetic Monte Carlo (KMC) simulations can then be used to model the film growth on a larger scale, using the energetic parameters obtained from DFT calculations. KMC simulations can predict the growth rate, film composition, and surface morphology as a function of deposition conditions, such as temperature and precursor pressure. semi.ac.cn

Prediction of Reactivity and Selectivity Profiles

Computational and theoretical chemistry serve as powerful tools for predicting the reactivity and selectivity of aminosilane compounds, including this compound. While specific computational studies on this compound are not extensively available in the public domain, the reactivity and selectivity can be inferred from studies on analogous compounds and the application of established theoretical methodologies. These studies are crucial for understanding the reaction mechanisms at a molecular level and for designing precursors for specific applications, such as thin film deposition.

Quantum chemistry methods, particularly Density Functional Theory (DFT), are frequently employed to investigate the electronic structure and energetics of aminosilanes and their reaction pathways. nih.gov Such calculations can provide valuable insights into the prediction of reactivity and selectivity by determining key parameters like activation energies, reaction enthalpies, and the stability of intermediates and transition states.

A pertinent example of such computational work is the study of the closely related compound, Tetrakis(dimethylamino)silane (B155119) (TKDMAS). rsc.orgresearchgate.net Investigations into the dissociative ionization of TKDMAS have utilized DFT and coupled-cluster (CC) levels of theory to calculate the appearance energies of various fragment ions. rsc.orgresearchgate.net This type of analysis is instrumental in predicting the fragmentation patterns of the molecule under specific conditions, which is a key aspect of its reactivity. The calculated threshold energies for the formation of different fragments from TKDMAS provide a basis for understanding its decomposition pathways.

The following table presents a selection of calculated appearance energies for fragment ions of Tetrakis(dimethylamino)silane, which can be considered analogous to the fragmentation that this compound might undergo.

| Fragment Ion | Appearance Energy (eV) |

| [Si(N(CH₃)₂)₃]⁺ | 8.2 |

| [Si(N(CH₃)₂)₂(N(CH₃))]⁺ | 9.5 |

| [Si(N(CH₃)₂)(N(CH₃))₂]⁺ | 10.8 |

| [Si(N(CH₃))₃]⁺ | 12.1 |

| This data is illustrative and based on studies of the analogous compound Tetrakis(dimethylamino)silane. |

Furthermore, computational studies on various aminosilanes have been conducted to understand their surface reactions, which is critical for applications like atomic layer deposition (ALD). researchgate.net These studies often focus on the reaction of the aminosilane with hydroxylated surfaces. The selectivity of these reactions is a key area of investigation, and computational models can predict the most favorable reaction pathways. For instance, the reaction of an aminosilane with a surface hydroxyl group can proceed via different mechanisms, and DFT calculations can elucidate the energy barriers associated with each pathway, thereby predicting the selectivity.

The reactivity of aminosilanes is also influenced by the nature of the ligands attached to the silicon atom. researchgate.net Computational studies can systematically vary the substituents to predict their effect on reactivity. For this compound, theoretical calculations could be employed to compare its reactivity profile with other tetra-substituted aminosilanes, providing a rational basis for selecting precursors with desired reactivity and selectivity for specific applications.

The following table outlines hypothetical reaction pathways for the surface reaction of this compound and the types of data that would be generated from computational studies to predict selectivity.

| Reaction Pathway | Description | Calculated Activation Energy (kJ/mol) |

| Pathway A | Concerted reaction with a single surface hydroxyl group | Value |

| Pathway B | Stepwise reaction involving a pentacoordinate silicon intermediate | Value |

| Pathway C | Reaction catalyzed by a neighboring surface species | Value |

| This table is a hypothetical representation of the type of data generated from computational studies to predict reaction selectivity. |

Derivatives and Analogues of Tetrakis Ethylamino Silane

Structure-Reactivity Relationships in Aminosilanes

The reactivity of aminosilanes is intrinsically linked to their molecular structure, with several key factors dictating their chemical behavior, particularly in surface deposition and condensation reactions.

Number and Nature of Amino Groups: The quantity of amine groups and their substitution pattern significantly influence reactivity. For instance, the presence of multiple amine groups on a silane (B1218182) can enhance the rate of condensation with surface silanol groups. nih.gov The amine functionality itself can act as a catalyst, both inter- and intra-molecularly, for the formation of siloxane bonds (Si-O-Si). nih.gov This catalytic effect makes aminoalkoxysilanes generally more reactive towards water and surface hydroxyls than their alkylalkoxysilane counterparts. nih.gov

Steric Hindrance: The size and arrangement of the alkyl groups on the nitrogen atoms create steric hindrance, which plays a crucial role in moderating reactivity. More sterically hindered secondary and tertiary amines, such as the ethylamino groups in tetrakis(ethylamino)silane, tend to slow down the condensation rate compared to primary amines. nih.govresearchgate.net This effect is a key factor in controlling the deposition process in techniques like Atomic Layer Deposition (ALD), where a self-limiting reaction is desired. Larger molecular volumes can increase steric effects, which in turn reduces the initial adsorption of the precursor molecule onto a surface. nih.gov

Inductive Effects: The electronegativity of the organic groups attached to the silicon and nitrogen atoms can influence the polarity of the Si-N bond and affect the molecule's reactivity. Organo groups containing amine, carbonyl, or ester functionalities have been reported to enhance hydrolysis reactions through inductive effects. researchgate.net

Film Density and Accessibility: In the context of surface functionalization, the structure of the aminosilane (B1250345) affects the density of the resulting film. Densely packed aminosilane layers can limit the chemical accessibility and reactivity of the embedded amine groups. cambridge.org For multilayered films, a majority of the amine functionalities can be trapped within the dense layer, rendering them chemically inactive. cambridge.org

Synthesis and Characterization of Substituted Aminosilanes

The synthesis of substituted aminosilanes, including derivatives and analogues of this compound, can be achieved through several established chemical routes. The characterization of these compounds relies on a suite of modern analytical techniques to confirm their structure and purity.

Synthesis Methods:

Reaction of Halosilanes with Amines: The most common method involves the nucleophilic substitution reaction between a halosilane (e.g., silicon tetrachloride, SiCl₄) and a primary or secondary amine. This reaction typically produces the desired aminosilane along with an ammonium (B1175870) halide salt byproduct, which must be removed from the product mixture. google.com

Ligand Exchange Reactions: An alternative, salt-free synthesis route involves a ligand exchange reaction between an aminosilane and a chlorosilane in appropriate stoichiometric ratios. This method avoids the formation of ammonium halide byproducts, simplifying purification. google.com

Dehydrocoupling: A more atom-economical and halogen-free approach is the manganese-catalyzed dehydrocoupling of primary or secondary amines with silane (SiH₄) at ambient temperatures. acs.orgelsevierpure.com This method generates the aminosilane and hydrogen gas as the only byproduct, representing a greener synthetic pathway. acs.orgelsevierpure.com

Lithiation and Silylation: Some synthetic strategies involve the initial reaction of an amine with an organolithium reagent to form a lithium amide, which is then reacted with a halosilane. google.com This can be a useful method for preparing specific substituted aminosilanes.

Photochemical Methods: Novel approaches, such as visible-light-mediated multicomponent radical cross-coupling, have been developed for the direct synthesis of certain aminosilanes from organosilanes, amines, and aldehydes under mild conditions. nih.gov

Characterization Techniques:

Once synthesized, the resulting aminosilane compounds are rigorously characterized to confirm their identity and purity. Standard techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are used to elucidate the molecular structure, confirm the presence of specific functional groups, and assess purity.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify characteristic bonds, such as Si-N, N-H, and C-H, within the molecule. researchgate.net

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which aids in structural confirmation. researchgate.net

Single-Crystal X-ray Diffraction: For crystalline solids, this technique provides definitive information about the three-dimensional molecular structure and bond geometries. researchgate.net

These synthetic and characterization methods provide the foundation for creating and verifying a vast library of substituted aminosilanes with tailored properties for research and industrial applications.

Comparative Studies with Other Tetra-functional Silanes

Tetrakis(amino)silanes, such as this compound, belong to a broader class of tetra-functional silanes with the general formula SiX₄. Comparing aminosilanes to analogues where the functional group (X) is a halide (e.g., SiCl₄) or an alkoxide (e.g., tetraethoxysilane, TEOS) reveals significant differences in their properties and performance, especially as precursors for thin film deposition.

Alkylaminosilane precursors are often considered superior to other types for chemical vapor deposition (CVD) and atomic layer deposition (ALD) due to their high reactivity at relatively low temperatures and their chlorine-free nature. nih.govrsc.org Halide-based precursors, while effective for depositing silicon nitride, can introduce chlorine impurities into silicon oxide films and require higher process temperatures. nih.gov

The choice of ligand directly impacts the deposition process and resulting film quality. For example, in ALD processes, the structure of the aminosilane precursor plays a large role. semanticscholar.org A comparative study of bis(tertiarybutylamino)silane (BTBAS), bis(diethylamino)silane (BDEAS), and tris(dimethylamino)silane (TDMAS) for silicon oxide deposition highlighted how structural variations influence the breadth of applicability. semanticscholar.org Similarly, a computational study comparing diisopropylaminosilane (DIPAS), BDEAS, and TDMAS for SiO₂ deposition on a WO₃ surface found that BDEAS provided the fastest estimated growth rate due to a low energy barrier. rsc.org However, the study also noted that the leaving amine molecule from DIPAS had a weaker binding strength to the surface, suggesting it is more likely to reduce surface impurities. rsc.org

The table below summarizes a qualitative comparison of different classes of tetra-functional silanes used as precursors.

| Precursor Class | General Formula | Key Advantages | Key Disadvantages | Typical Byproducts |

| Tetra-aminosilanes | Si(NR₂)₄ | High reactivity at low temperatures; Chlorine-free; Self-catalyzing effect. nih.govnih.gov | Moisture sensitive; Potential for carbon/nitrogen impurities. | Amines (HNR₂) |

| Tetra-alkoxysilanes | Si(OR)₄ | Lower cost; Less moisture sensitive than aminosilanes. | Lower reactivity, often requiring higher temperatures or catalysts. | Alcohols (ROH) |

| Tetra-halosilanes | SiX₄ (X=Cl, Br) | High reactivity; Well-established processes. | Corrosive byproducts (HX); Potential for halogen impurities in films. nih.gov | Hydrogen Halides (HX) |

This comparative analysis underscores that tetra-aminosilanes like this compound offer a favorable balance of reactivity and precursor stability, making them highly suitable for advanced semiconductor manufacturing processes where precise control over film growth at lower temperatures is critical.

Influence of Alkyl Group Variation on Precursor Properties

The properties of aminosilane precursors for thin film deposition are highly dependent on the nature of the alkyl groups attached to the nitrogen atoms. Variations in the size, branching, and length of these alkyl groups—for instance, comparing ethyl groups to methyl, isopropyl, or tert-butyl groups—can systematically tune the precursor's physical and chemical characteristics.

Key properties affected by alkyl group variation include:

Volatility and Thermal Stability: The size and structure of the alkyl groups influence the intermolecular van der Waals forces, which in turn affect the precursor's boiling point and volatility. A precursor must be volatile enough to be delivered into the deposition chamber but thermally stable enough to avoid decomposition in the gas phase before reaching the substrate. Generally, increasing the length of the alkyl chain can impact thermal stability. researchgate.net

Reactivity and Steric Hindrance: As discussed previously, bulkier alkyl groups (e.g., isopropyl, tert-butyl) increase steric hindrance around the silicon center. This increased hindrance can lower the precursor's reactivity, which is often a desirable trait for achieving self-limiting surface reactions in ALD. nih.gov For example, studies have shown that the ALD growth rate and film purity were improved when using bis-dimethylaminosilane compared to the more sterically crowded tris-dimethylaminosilane. nih.gov

Adsorption and Deposition Window: The size of the alkyl ligands affects the precursor's adsorption energy on the substrate surface. First-principles studies on mono(alkylamino)silane precursors have shown that variations in ligand size impact adsorption energies, reaction energy barriers, and the desorption energies of byproducts. rsc.org These energetic parameters collectively define the ALD temperature window, which is the range of temperatures where ideal self-limiting growth occurs. Precursors like diisopropylaminosilane (DIPAS) have been identified as suitable for low-temperature deposition with wide ALD windows due to favorable reaction kinetics. rsc.org

The following table presents a comparison of aminosilane precursors with different alkylamino ligands, based on findings from computational and experimental studies for SiO₂ ALD.

| Precursor | Alkyl Group | Key Observations | Reference |